molecular formula C10H15N3O2S B10902669 Methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

Methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B10902669
M. Wt: 241.31 g/mol
InChI Key: WILUZDBGSBZQLR-UHFFFAOYSA-N
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Description

Methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a cyclohexyl group and a carbamate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions. This reaction forms 5-cyclohexyl-1,3,4-thiadiazole-2-amine.

    Carbamoylation: The 5-cyclohexyl-1,3,4-thiadiazole-2-amine is then reacted with methyl chloroformate in the presence of a base such as triethylamine. This step introduces the carbamate group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may reduce the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects. Studies may focus on its interactions with biological targets and its efficacy in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in binding to biological molecules, enhancing the compound’s overall efficacy. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclohexyl-1,3,4-thiadiazol-2-amine: Lacks the carbamate group, which may result in different chemical and biological properties.

    Methyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate: Similar structure but with a methyl group instead of a cyclohexyl group, leading to variations in reactivity and applications.

    N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)urea: Contains a urea group instead of a carbamate, which may affect its interactions with biological targets.

Uniqueness

Methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of both the cyclohexyl group and the carbamate moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns. Its unique structure also allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

methyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

InChI

InChI=1S/C10H15N3O2S/c1-15-10(14)11-9-13-12-8(16-9)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13,14)

InChI Key

WILUZDBGSBZQLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NN=C(S1)C2CCCCC2

Origin of Product

United States

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